Benzene,[bromo[(phenylmethyl)sulfonyl]methyl]-
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Overview
Description
Benzene,[bromo[(phenylmethyl)sulfonyl]methyl]- is an organic compound with the molecular formula C14H13BrO2S. This compound is characterized by the presence of a benzene ring substituted with a bromo group and a phenylmethylsulfonylmethyl group. It is a derivative of benzene and is used in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene,[bromo[(phenylmethyl)sulfonyl]methyl]- typically involves electrophilic aromatic substitution reactions. One common method is the bromination of benzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) or ferric bromide (FeBr3) . The reaction conditions usually require the exclusion of light to prevent unwanted side reactions .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale bromination processes using similar catalysts and reaction conditions. The process is optimized for yield and purity, ensuring that the final product meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
Benzene,[bromo[(phenylmethyl)sulfonyl]methyl]- undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: This is the most common type of reaction for benzene derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Nucleophilic Substitution: The bromo group can be replaced by other nucleophiles in substitution reactions.
Common Reagents and Conditions
Bromination: Bromine (Br2) in the presence of a Lewis acid catalyst (e.g., AlCl3, FeBr3).
Nitration: Nitric acid (HNO3) and sulfuric acid (H2SO4) for introducing nitro groups.
Sulfonation: Sulfur trioxide (SO3) or chlorosulfonic acid (HSO3Cl) for introducing sulfonic acid groups.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, bromination typically yields mono- or poly-brominated benzene derivatives, while nitration yields nitrobenzene derivatives.
Scientific Research Applications
Benzene,[bromo[(phenylmethyl)sulfonyl]methyl]- has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzene,[bromo[(phenylmethyl)sulfonyl]methyl]- involves its interaction with electrophiles and nucleophiles in chemical reactions. The bromo group and the phenylmethylsulfonylmethyl group influence the reactivity and orientation of the compound in these reactions. The molecular targets and pathways involved depend on the specific reaction and application.
Comparison with Similar Compounds
Similar Compounds
Bromobenzene: A simpler benzene derivative with a single bromo group.
Phenylmethylsulfonylbenzene: A benzene derivative with a phenylmethylsulfonyl group.
Uniqueness
Benzene,[bromo[(phenylmethyl)sulfonyl]methyl]- is unique due to the presence of both a bromo group and a phenylmethylsulfonylmethyl group, which confer distinct chemical properties and reactivity compared to other benzene derivatives. This combination of substituents makes it valuable for specific chemical reactions and applications.
Properties
CAS No. |
19217-59-5 |
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Molecular Formula |
C14H13BrO2S |
Molecular Weight |
325.22 g/mol |
IUPAC Name |
[bromo(phenyl)methyl]sulfonylmethylbenzene |
InChI |
InChI=1S/C14H13BrO2S/c15-14(13-9-5-2-6-10-13)18(16,17)11-12-7-3-1-4-8-12/h1-10,14H,11H2 |
InChI Key |
WSAVKRNOQDMKLH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)C(C2=CC=CC=C2)Br |
Origin of Product |
United States |
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